molecular formula C18H14Cl2N2S B2644244 4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide CAS No. 339279-19-5

4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide

Cat. No. B2644244
CAS RN: 339279-19-5
M. Wt: 361.28
InChI Key: SVLGWAUBMFMJJQ-UHFFFAOYSA-N
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Description

“4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide” is a chemical compound with the molecular formula C18H14Cl2N2S and a molecular weight of 361.3 . It is used for proteomics research .

Scientific Research Applications

Chemical Reactions and Complex Formation

4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide has been studied for its role in forming complexes with compounds like Ru(dps)2 or Ru(dprs)2. Research demonstrates that these complexes contain a four-membered RuSCN(Ru−N) ring, indicating its potential in chemical synthesis and reactions. The stereochemistry and sulfur inversion in these complexes have also been explored, shedding light on their structural dynamics (Tresoldi et al., 2002).

Spectroscopic Analysis and Nonlinear Optical Behavior

Studies have utilized spectroscopic techniques like FT-IR and FT-Raman to analyze the vibrational properties of this compound derivatives. These analyses provide insights into the molecule's stability, charge delocalization, and nonlinear optical behavior, which is crucial for applications in photonics and electronics (Alzoman et al., 2015).

Cytotoxicity and Crystal Structure Analysis

Research on novel 4-thiopyrimidine derivatives, including those with this compound, has been conducted to explore their cytotoxic activities and crystal structures. These studies are significant for understanding the compound's potential in pharmacology and material science (Stolarczyk et al., 2018).

Molecular Electronic Potential and Quantum Chemical Studies

Quantum chemical studies have been carried out on thiopyrimidine derivatives, focusing on parameters like natural population analysis, HOMO-LUMO energies, and molecular electronic potential. Such research is valuable for understanding the electronic properties and potential applications of these compounds in various scientific fields (Hussain et al., 2020).

Herbicide Design and Molecular Docking

This compound derivatives have been studied in the context of herbicide design. Utilizing techniques like molecular docking and 3D quantitative structure-activity relationship models, researchers have explored their potential as herbicide compounds, particularly targeting acetohydroxyacid synthase (He et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way, but the specifics are not provided.

Future Directions

The future directions for this compound would likely depend on the results of ongoing research. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(20)22-18(21-16)14-4-2-1-3-5-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLGWAUBMFMJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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